CHLORPYRIFOS_met012
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Overview
Description
Chlorpyrifos_met012 is a broad-spectrum chlorinated organophosphate insecticide, nematicide, and acaricide used for pest control on various crops, lawns, and ornamental plants . It is a degradable compound, and despite its high toxicity, it has been increasingly used worldwide since its introduction in 1965 . This compound is known for its effectiveness in controlling a wide range of pests, making it a popular choice in agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpyrifos_met012 is synthesized through a multi-step process involving the reaction of 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate . The reaction conditions typically involve the use of solvents such as toluene and catalysts like triethylamine to facilitate the reaction . The final product is purified through distillation and recrystallization to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis . The process is optimized for high yield and purity, with strict quality control measures in place to ensure the final product meets regulatory standards . The production process also includes steps for the safe handling and disposal of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Chlorpyrifos_met012 undergoes various chemical reactions, including oxidation, hydrolysis, and photodegradation . These reactions are essential for its degradation in the environment and its effectiveness as a pesticide .
Common Reagents and Conditions
Oxidation: This compound reacts with singlet oxygen to form oxone compounds and radicals.
Hydrolysis: In aqueous environments, this compound hydrolyzes to form 3,5,6-trichloro-2-pyridinol (TCP) and diethyl thiophosphate.
Photodegradation: Exposure to UV light leads to the breakdown of this compound into various degradation products.
Major Products Formed
The major products formed from the degradation of this compound include 3,5,6-trichloro-2-pyridinol (TCP), oxone compounds, and various radicals . These products are less toxic than the parent compound and are further degraded by microbial activity in the environment .
Scientific Research Applications
Chlorpyrifos_met012 has a wide range of scientific research applications:
Mechanism of Action
Chlorpyrifos_met012 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system . This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission and ultimately resulting in the paralysis and death of the target pests . Additionally, this compound has been shown to interact with estrogen receptors, potentially disrupting endocrine signaling in non-target organisms .
Comparison with Similar Compounds
Chlorpyrifos_met012 is similar to other organophosphate pesticides such as chlorpyrifos-oxon (CPYO), des-ethyl chlorpyrifos (DEC), and 3,5,6-trichloro-2-pyridinol (TCP) . it is unique in its broad-spectrum effectiveness and its ability to degrade into less toxic products . The similar compounds listed are:
- Chlorpyrifos-oxon (CPYO)
- Des-ethyl chlorpyrifos (DEC)
- 3,5,6-trichloro-2-pyridinol (TCP)
This compound stands out due to its high efficacy in pest control and its relatively rapid degradation in the environment compared to other organophosphates .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPKXSPRDJUGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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